4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole
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Overview
Description
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that features a triazole ring fused with a benzene ring, substituted with a bromine atom and a cyclopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with cyclopropyl isocyanate, followed by cyclization with sodium azide in the presence of a copper catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide, copper catalysts, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: The compound’s electronic properties make it suitable for use in organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry: Its unique structure allows for the development of new pharmaceuticals, particularly as potential anticancer and antimicrobial agents.
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic and mechanical properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo-1H-benzo[d][1,2,3]triazole: Another brominated triazole with similar electronic properties.
2H-benzo[d][1,2,3]triazole derivatives: These compounds share the triazole core but differ in their substituents, affecting their reactivity and applications.
Uniqueness
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and a cyclopropyl group, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and stability .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
4-bromo-6-cyclopropyl-2H-benzotriazole |
InChI |
InChI=1S/C9H8BrN3/c10-7-3-6(5-1-2-5)4-8-9(7)12-13-11-8/h3-5H,1-2H2,(H,11,12,13) |
InChI Key |
QEFUOPLNLRTZTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NNN=C3C(=C2)Br |
Origin of Product |
United States |
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